
2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone” would likely consist of a central carbon atom double-bonded to an oxygen atom (forming a carbonyl group), and single-bonded to two phenyl rings. One of these rings would have a chlorine atom substituted at the 4-position, and the other would have a fluorine atom substituted at the 3-position .Chemical Reactions Analysis
Again, while specific reactions involving “2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone” are not available, similar compounds are often used in reactions such as Suzuki-Miyaura cross-coupling, and rhodium-catalyzed arylation .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone: can be used in asymmetric synthesis, which is crucial for producing chiral compounds with specific configurations. These chiral compounds are often used in pharmaceuticals to ensure the desired therapeutic effect. The compound can serve as a precursor in the synthesis of chiral α-aryl ketones, which are valuable intermediates in the production of various drugs .
Catalysis Research
In catalysis research, this compound can be involved in studies related to C(sp3)-H functionalization. This process is significant for modifying hydrocarbons and creating complex molecules with high precision. The compound’s structure could be used to explore new catalytic systems that enable selective acylation reactions under mild conditions .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-(3-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO/c15-12-6-4-10(5-7-12)8-14(17)11-2-1-3-13(16)9-11/h1-7,9H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEVNNXCPNMBNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716833 |
Source


|
| Record name | 2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone | |
CAS RN |
1183554-70-2 |
Source


|
| Record name | 2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



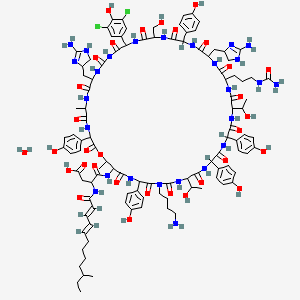
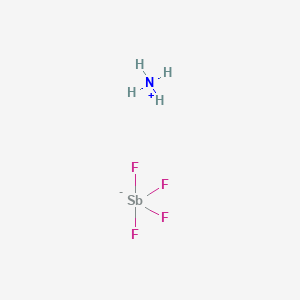

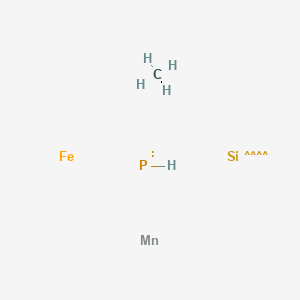
![3,7-Dihydropyrrolo[2,3-f]indole](/img/structure/B576709.png)
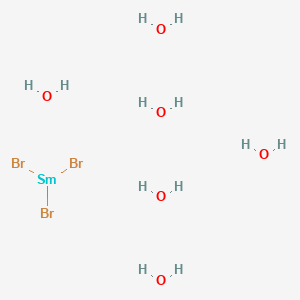
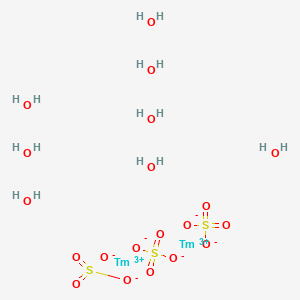
![N,N-Dimethyl-N'-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea](/img/structure/B576715.png)


![3-(Chloroacetyl)-1-methyl-2-oxylatoimidazo[1,2-a]pyridin-1-ium](/img/structure/B576722.png)
